Diethyl chlorophosphate
Overview
Description
Diethyl chlorophosphate is an organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)Cl. It is a colorless liquid with a fruity odor and is known for its high reactivity and toxicity. This compound is primarily used as a reagent in organic synthesis to convert alcohols into diethyl phosphate esters .
Mechanism of Action
Target of Action
Diethyl chlorophosphate is an organophosphorus compound . Its primary targets are alcohols . It is used to convert alcohols to the corresponding diethyl phosphate esters .
Mode of Action
This compound is electrophilic . It reacts with alcohols to form mixed phosphate esters . The reaction can be represented as follows :
(C2H5O)2P(O)Cl+ROH→(C2H5O)2P(O)OR+HCl(C_2H_5O)_2P(O)Cl + ROH \rightarrow (C_2H_5O)_2P(O)OR + HCl (C2H5O)2P(O)Cl+ROH→(C2H5O)2P(O)OR+HCl
Biochemical Pathways
The biochemical pathway primarily involves the conversion of alcohols to their corresponding diethyl phosphate esters . This conversion is a part of the broader phosphorylation process in organic synthesis, which also includes the phosphorylation of carboxylates and amines .
Pharmacokinetics
It is known that the compound is highly toxic and can be absorbed through the skin .
Result of Action
The result of the action of this compound is the formation of diethyl phosphate esters from alcohols . These esters have various applications in organic synthesis, including the synthesis of organophosphorus nerve agent mimics, chiral phosphine complexes for preparing copper alkoxide phosphine catalysts, and the synthesis of chalcogenorhodamine bearing phosphonic acid sensitizers .
Action Environment
This compound is a corrosive and highly toxic compound . It is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of reducing or oxidizing agents .
Biochemical Analysis
Biochemical Properties
Diethyl chlorophosphate plays a significant role in biochemical reactions, particularly in the phosphorylation of alcohols, carboxylates, and amines. It is used to convert alcohols to the corresponding diethyl phosphate esters . The compound interacts with various enzymes and proteins, including cholinesterase, which it inhibits. This inhibition occurs through the phosphorylation of the serine hydroxyl group in the active site of the enzyme, leading to the accumulation of acetylcholine and subsequent disruption of normal neurotransmission .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. As a cholinesterase inhibitor, it disrupts normal cell function by preventing the breakdown of acetylcholine, leading to continuous stimulation of cholinergic receptors. This can result in a range of cellular effects, including altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism . The compound’s toxicity is particularly evident in nerve cells, where it can cause overstimulation and subsequent cell damage or death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of cholinesterase enzymes. The compound phosphorylates the serine residue in the enzyme’s active site, forming a stable phosphorylated enzyme complex. This prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter and continuous stimulation of cholinergic receptors . Additionally, this compound can interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is sensitive to moisture and can degrade when exposed to water, leading to the formation of diethyl phosphate and hydrochloric acid . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent disruptions in cellular function, particularly in nerve cells . The stability and degradation of the compound are critical factors in its temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild cholinergic symptoms, such as salivation and muscle twitching. At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and death . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems . Toxic or adverse effects at high doses are particularly concerning, as they can lead to significant physiological disruptions and mortality .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cholinesterase. The compound’s phosphorylation activity plays a crucial role in its metabolic effects, leading to the formation of diethyl phosphate and other metabolites . These interactions can affect metabolic flux and metabolite levels, influencing various biochemical processes within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within the cell . Additionally, this compound can bind to specific proteins, influencing its localization and accumulation in certain cellular compartments .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications may also play a role in directing this compound to particular subcellular locations, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Another method involves the reaction of phosphoryl chloride with ethanol in the presence of triethylamine .
Industrial Production Methods: In industrial settings, the Atherton-Todd reaction is commonly employed due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Diethyl chlorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form diethyl phosphate esters.
Hydrolysis: Controlled hydrolysis of this compound produces tetraethyl pyrophosphate.
Phosphorylation: It is used to phosphorylate carboxylates, alcohols, and amines.
Common Reagents and Conditions:
Alcohols: React with this compound to form diethyl phosphate esters.
Water: Controlled hydrolysis with water yields tetraethyl pyrophosphate.
Amines and Carboxylates: Used in phosphorylation reactions.
Major Products Formed:
Diethyl Phosphate Esters: Formed from the reaction with alcohols.
Tetraethyl Pyrophosphate: Formed from controlled hydrolysis.
Scientific Research Applications
Diethyl chlorophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl groups into organic molecules.
Biology: Acts as a cholinesterase inhibitor, making it useful in studies related to enzyme inhibition.
Medicine: Employed in the synthesis of organophosphorus nerve agent mimics for research purposes.
Comparison with Similar Compounds
- Diethyl phosphorochloridate
- Diethyl phosphorochloride
- Diethyl chlorophosphonate
Comparison: Diethyl chlorophosphate is unique due to its high reactivity and specific use as a cholinesterase inhibitor. While similar compounds like diethyl phosphorochloridate and diethyl phosphorochloride share some chemical properties, this compound’s distinct applications in organic synthesis and enzyme inhibition set it apart .
Properties
IUPAC Name |
1-[chloro(ethoxy)phosphoryl]oxyethane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTLXDJOAJDFLR-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO3P | |
Record name | DIETHYL CHLOROPHOSPHATE | |
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DSSTOX Substance ID |
DTXSID4052556 | |
Record name | Diethyl phosphorochloridate | |
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Molecular Weight |
172.55 g/mol | |
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Physical Description |
Diethyl chlorophosphate is a clear liquid. This material is used as an intermediate in organic synthesis. (EPA, 1998), Water-white liquid; [Hawley] Clear slightly brown liquid; [MSDSonline] | |
Record name | DIETHYL CHLOROPHOSPHATE | |
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Boiling Point |
140 °F at 2 mmHg (EPA, 1998), 60 °C @ 2 mm Hg | |
Record name | DIETHYL CHLOROPHOSPHATE | |
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Solubility |
Sol in alcohols | |
Record name | DIETHYL CHLOROPHOSPHATE | |
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Density |
1.1915 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.1915 @ 25 °C | |
Record name | DIETHYL CHLOROPHOSPHATE | |
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Vapor Density |
5.94 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.94 | |
Record name | DIETHYL CHLOROPHOSPHATE | |
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Mechanism of Action |
Cholinesterase inhibitor | |
Record name | DIETHYL CHLOROPHOSPHATE | |
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Impurities |
95% minimum purity grade | |
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Color/Form |
Water-white liquid | |
CAS No. |
814-49-3 | |
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